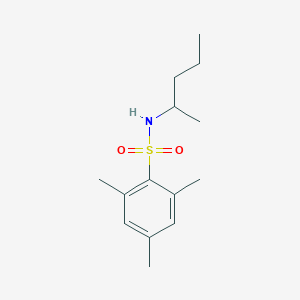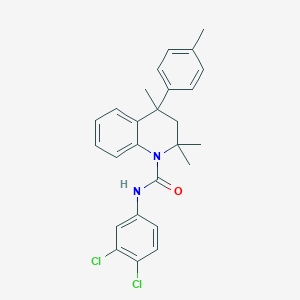
2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE
Vue d'ensemble
Description
2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound characterized by the presence of a sulfonyl group attached to a 2,4,6-trimethylphenyl ring and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Sulfonic acids or sulfonamides.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or inhibitory effects.
Comparaison Avec Des Composés Similaires
- (3-methylbutyl)[(2,4,6-trimethylphenyl)methyl]amine
- Acetoxime O-(2,4,6-trimethylphenylsulfonate)
Comparison: 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and efficacy in various applications. For instance, the presence of the sulfonyl group can enhance its ability to interact with biological targets, making it a more potent inhibitor compared to other related compounds.
Propriétés
Formule moléculaire |
C14H23NO2S |
|---|---|
Poids moléculaire |
269.4g/mol |
Nom IUPAC |
2,4,6-trimethyl-N-pentan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-6-7-13(5)15-18(16,17)14-11(3)8-10(2)9-12(14)4/h8-9,13,15H,6-7H2,1-5H3 |
Clé InChI |
QISAWUNBCUVJIV-UHFFFAOYSA-N |
SMILES |
CCCC(C)NS(=O)(=O)C1=C(C=C(C=C1C)C)C |
SMILES canonique |
CCCC(C)NS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-4-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-butyn-2-ol](/img/structure/B430530.png)



![2-(4-chlorophenyl)-5,7-dimethyl-9-pentanoyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B430537.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B430538.png)
![1-{4-nitrophenyl}-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B430539.png)
![2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B430540.png)
![4,4,8-trimethyl-2-(2-propoxyphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430541.png)

![methyl (2Z)-2-[2-[(4-fluorobenzoyl)amino]-4-oxo-1,3-thiazol-5-ylidene]acetate](/img/structure/B430543.png)

![6-(3-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B430552.png)
![7-methoxy-4,4-dimethyl-2-(2-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430553.png)
